Cas no 2228979-00-6 (1-2-(difluoromethoxy)phenyl-4-hydroxycyclohexane-1-carboxylic acid)

1-2-(Difluoromethoxy)phenyl-4-hydroxycyclohexane-1-carboxylic acid is a fluorinated cyclohexane derivative with a hydroxyl and carboxylic acid functional group, offering versatile reactivity for pharmaceutical and agrochemical applications. The difluoromethoxy substituent enhances metabolic stability and lipophilicity, potentially improving bioavailability in drug development. The hydroxyl group provides a site for further derivatization, while the carboxylic acid moiety allows for salt formation or conjugation. This compound’s structural features make it a valuable intermediate in synthesizing bioactive molecules, particularly where fluorine incorporation is desired for tuning physicochemical properties. Its balanced polarity and functional group compatibility support its use in medicinal chemistry and material science research.
1-2-(difluoromethoxy)phenyl-4-hydroxycyclohexane-1-carboxylic acid structure
2228979-00-6 structure
商品名:1-2-(difluoromethoxy)phenyl-4-hydroxycyclohexane-1-carboxylic acid
CAS番号:2228979-00-6
MF:C14H16F2O4
メガワット:286.271251678467
CID:6455237
PubChem ID:165699114

1-2-(difluoromethoxy)phenyl-4-hydroxycyclohexane-1-carboxylic acid 化学的及び物理的性質

名前と識別子

    • 1-2-(difluoromethoxy)phenyl-4-hydroxycyclohexane-1-carboxylic acid
    • EN300-1972497
    • 2228979-00-6
    • 1-[2-(difluoromethoxy)phenyl]-4-hydroxycyclohexane-1-carboxylic acid
    • インチ: 1S/C14H16F2O4/c15-13(16)20-11-4-2-1-3-10(11)14(12(18)19)7-5-9(17)6-8-14/h1-4,9,13,17H,5-8H2,(H,18,19)
    • InChIKey: CRGAYIJTIBUOSZ-UHFFFAOYSA-N
    • ほほえんだ: FC(OC1C=CC=CC=1C1(C(=O)O)CCC(CC1)O)F

計算された属性

  • せいみつぶんしりょう: 286.10166531g/mol
  • どういたいしつりょう: 286.10166531g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 2
  • 水素結合受容体数: 6
  • 重原子数: 20
  • 回転可能化学結合数: 4
  • 複雑さ: 340
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 2.7
  • トポロジー分子極性表面積: 66.8Ų

1-2-(difluoromethoxy)phenyl-4-hydroxycyclohexane-1-carboxylic acid 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-1972497-1.0g
1-[2-(difluoromethoxy)phenyl]-4-hydroxycyclohexane-1-carboxylic acid
2228979-00-6
1g
$1070.0 2023-06-01
Enamine
EN300-1972497-1g
1-[2-(difluoromethoxy)phenyl]-4-hydroxycyclohexane-1-carboxylic acid
2228979-00-6
1g
$1070.0 2023-09-16
Enamine
EN300-1972497-2.5g
1-[2-(difluoromethoxy)phenyl]-4-hydroxycyclohexane-1-carboxylic acid
2228979-00-6
2.5g
$2100.0 2023-09-16
Enamine
EN300-1972497-5.0g
1-[2-(difluoromethoxy)phenyl]-4-hydroxycyclohexane-1-carboxylic acid
2228979-00-6
5g
$3105.0 2023-06-01
Enamine
EN300-1972497-0.25g
1-[2-(difluoromethoxy)phenyl]-4-hydroxycyclohexane-1-carboxylic acid
2228979-00-6
0.25g
$985.0 2023-09-16
Enamine
EN300-1972497-10.0g
1-[2-(difluoromethoxy)phenyl]-4-hydroxycyclohexane-1-carboxylic acid
2228979-00-6
10g
$4606.0 2023-06-01
Enamine
EN300-1972497-5g
1-[2-(difluoromethoxy)phenyl]-4-hydroxycyclohexane-1-carboxylic acid
2228979-00-6
5g
$3105.0 2023-09-16
Enamine
EN300-1972497-10g
1-[2-(difluoromethoxy)phenyl]-4-hydroxycyclohexane-1-carboxylic acid
2228979-00-6
10g
$4606.0 2023-09-16
Enamine
EN300-1972497-0.05g
1-[2-(difluoromethoxy)phenyl]-4-hydroxycyclohexane-1-carboxylic acid
2228979-00-6
0.05g
$900.0 2023-09-16
Enamine
EN300-1972497-0.1g
1-[2-(difluoromethoxy)phenyl]-4-hydroxycyclohexane-1-carboxylic acid
2228979-00-6
0.1g
$943.0 2023-09-16

1-2-(difluoromethoxy)phenyl-4-hydroxycyclohexane-1-carboxylic acid 関連文献

1-2-(difluoromethoxy)phenyl-4-hydroxycyclohexane-1-carboxylic acidに関する追加情報

Introduction to 1-2-(difluoromethoxy)phenyl-4-hydroxycyclohexane-1-carboxylic acid (CAS No. 2228979-00-6)

1-2-(difluoromethoxy)phenyl-4-hydroxycyclohexane-1-carboxylic acid, identified by its CAS number 2228979-00-6, is a sophisticated organic compound that has garnered significant attention in the field of pharmaceutical chemistry and drug discovery. This compound belongs to a class of molecules characterized by its aromatic ring system coupled with a cyclohexane moiety, which together contribute to its unique chemical and biological properties. The presence of both difluoromethoxy and hydroxyl functional groups makes this molecule particularly intriguing from a structural and functional perspective, offering potential for diverse applications in medicinal chemistry.

The structural framework of 1-2-(difluoromethoxy)phenyl-4-hydroxycyclohexane-1-carboxylic acid combines the electron-withdrawing effects of the difluoromethoxy group with the electron-donating capabilities of the hydroxyl group. This balance is critical in modulating the compound's reactivity and interaction with biological targets. The aromatic ring, specifically the phenyl ring substituted at positions 2 and 6 with a difluoromethoxy group, enhances lipophilicity while the cyclohexane ring provides steric bulk and conformational flexibility. These features are particularly valuable in designing molecules that can efficiently cross biological membranes and engage with specific binding sites.

In recent years, there has been growing interest in developing novel therapeutic agents that leverage structural complexity to achieve high selectivity and efficacy. The combination of aromatic and cyclic moieties in 1-2-(difluoromethoxy)phenyl-4-hydroxycyclohexane-1-carboxylic acid aligns well with this trend. The compound's unique structure has been explored in various contexts, including its potential as an intermediate in the synthesis of more complex drug candidates. Researchers have been particularly interested in how modifications to the difluoromethoxy and hydroxyl groups can influence the compound's pharmacokinetic properties, such as solubility, metabolic stability, and bioavailability.

One of the most compelling aspects of this compound is its potential application in the development of targeted therapies. The presence of both polar and non-polar regions within its structure allows it to interact with a wide range of biological targets, including enzymes and receptors. This dual functionality has been exploited in early-stage drug discovery efforts, where 1-2-(difluoromethoxy)phenyl-4-hydroxycyclohexane-1-carboxylic acid has been used as a scaffold for designing molecules with enhanced binding affinity and selectivity. For instance, studies have shown that derivatives of this compound exhibit promising activity against certain kinases, which are known to be involved in various diseases, including cancer.

The synthesis of 1-2-(difluoromethoxy)phenyl-4-hydroxycyclohexane-1-carboxylic acid presents unique challenges due to the complexity of its structure. However, advances in synthetic methodologies have made it increasingly feasible to access such molecules in good yield and purity. Modern techniques, such as palladium-catalyzed cross-coupling reactions and asymmetric hydrogenation, have been particularly useful in constructing the desired framework while maintaining high enantioselectivity. These methods not only streamline the synthetic process but also allow for greater flexibility in modifying the compound's structure for tailored biological activity.

From a computational chemistry perspective, 1-2-(difluoromethoxy)phenyl-4-hydroxycyclohexane-1-carboxylic acid has been subjected to extensive molecular modeling studies to understand its interactions with biological targets at an atomic level. These studies have provided valuable insights into how subtle changes in its structure can modulate binding affinity and selectivity. For example, computational analyses have revealed that the orientation of the hydroxyl group relative to the aromatic ring plays a critical role in determining its interaction with protein binding sites. Such findings are instrumental in guiding experimental efforts aimed at optimizing the compound's pharmacological properties.

The pharmacological profile of 1-2-(difluoromethoxy)phenyl-4-hydroxycyclohexane-1-carboxylic acid is still being elucidated through preclinical studies. Initial findings suggest that it exhibits modest activity against certain disease-related targets without significant off-target effects. This makes it an attractive candidate for further development into a lead compound for new therapeutic agents. However, additional research is needed to fully understand its mechanism of action and long-term safety profile before it can be considered for clinical translation.

In conclusion,1-2-(difluoromethoxy)phenyl-4-hydroxycyclohexane-1-carboxylic acid (CAS No. 2228979-00-6) represents a promising entity in pharmaceutical research due to its unique structural features and potential applications. Its combination of an aromatic ring system substituted with a difluoromethoxy group and a cyclohexane moiety bearing a hydroxyl group offers numerous possibilities for designing molecules with enhanced biological activity. As research continues to uncover new ways to exploit this compound's potential,it is likely that it will play an increasingly important role in the development of novel therapeutic strategies across various medical disciplines.

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